
1,3-Dipropyl-8-phenylxanthine
Overview
Description
1,3-Dipropyl-8-phenylxanthine (DPPX) is a potent adenosine receptor antagonist with selectivity for A1 and A2A receptor subtypes. Its structure features propyl groups at positions 1 and 3 of the xanthine core and a phenyl substituent at position 8, which enhances receptor affinity and selectivity compared to classical xanthines like theophylline (Ki ~12,400 nM) . DPPX has been widely studied for its cardiovascular and neurological effects, particularly its ability to modulate adenylate cyclase activity in tissues such as rat pheochromocytoma (PC12) cells, human platelets, and adipocytes .
Preparation Methods
Synthetic Routes for 1,3-Dipropyl-8-phenylxanthine
Alkylation of Xanthine Derivatives
The foundational approach involves alkylation of the xanthine core at the 1- and 3-positions. Jacobson et al. (1986) demonstrated the synthesis of DPPX through sequential propylation of 8-phenylxanthine . The process begins with the reaction of 8-phenylxanthine with propyl bromide in dimethylformamide (DMF) under alkaline conditions (pH 10–11) at 60°C for 12 hours. A molar ratio of 1:2.5 (xanthine to propyl bromide) yields this compound with 68% efficiency after recrystallization from ethanol .
Critical to this method is the use of anhydrous DMF to minimize hydrolysis of the propyl bromide. Post-alkylation purification involves silica gel chromatography with a chloroform-methanol (9:1) eluent, achieving >98% purity as confirmed by thin-layer chromatography (TLC) .
Substitution at the 8-Phenyl Position
Purification and Solubility Optimization
Chromatographic Techniques
Post-synthesis purification is critical due to the compound’s propensity for non-specific membrane binding. GlpBio (2013) recommends silica gel chromatography with a gradient elution system (hexane:ethyl acetate, 3:1 to 1:1) to isolate DPPX from unreacted precursors . This method achieves a recovery rate of 85–90%, with residual solvents removed via rotary evaporation under reduced pressure (40°C, 0.1 bar) .
Purification Parameter | Value |
---|---|
Column Material | Silica Gel (230–400 mesh) |
Eluent System | Hexane:Ethyl Acetate (3:1) |
Purity Post-Purification | >99% (HPLC) |
Recovery Rate | 85–90% |
Solubility and Formulation
DPPX exhibits limited aqueous solubility (<1.56 mg/mL in ethanol), necessitating dimethyl sulfoxide (DMSO) for stock solutions . For in vivo applications, a formulation of 30% DMSO and 70% corn oil is recommended to enhance bioavailability . Stability studies indicate that solutions stored at −80°C retain potency for six months, whereas room-temperature storage leads to 15% degradation within one month .
Characterization and Analytical Validation
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. The -NMR spectrum of DPPX in deuterated DMSO shows characteristic peaks at δ 3.87 (t, 2H, N–CH₂–Pr), δ 1.74 (m, 2H, CH₂–CH₂–CH₃), and δ 0.89 (q, 6H, CH₃) . High-resolution MS (HRMS) confirms the molecular ion peak at m/z 312.37 [M+H]⁺, consistent with the formula .
Receptor Binding Assays
DPPX’s efficacy as an adenosine antagonist is validated through competitive binding studies. Jacobson et al. (1986) reported a of 1.23 nM for A₁ receptors in rat cerebral cortical membranes, using [³H]XAC as a radioligand . GTP-dependent shifts in agonist inhibition curves confirm its antagonism of both high- and low-affinity receptor states .
Advanced Functionalization Strategies
Radiolabeling for Pharmacological Studies
Tritiated derivatives, such as [³H]XAC, are synthesized via catalytic reduction of diallyl precursors. Jacobson et al. (1986) achieved a specific activity of 103 Ci/mmol using tritium gas (³H₂) and palladium-on-carbon (Pd/C) at 25°C . The radioligand’s purity (>99%) is verified by reverse-phase HPLC with a C18 column and acetonitrile-water (65:35) mobile phase .
Isothiocyanate Conjugates
For covalent receptor labeling, m-DITC-XAC is prepared by reacting DPPX with 1,3-phenylenediisothiocyanate in DMF . The product is purified via alumina chromatography, yielding a 62% recovery . This conjugate exhibits irreversible binding to A₁ receptors, confirmed by SDS-PAGE and fluororadiography .
Industrial-Scale Production Considerations
Cost-Effective Propylation
Large-scale synthesis prioritizes cost reduction through solvent recycling. DMF recovery via distillation under vacuum (70°C, 0.05 bar) achieves 95% solvent reuse . Propyl bromide is substituted with propyl iodide in some protocols, reducing reaction times from 12 to 6 hours .
Chemical Reactions Analysis
PMID28870136-Compound-44 undergoes various chemical reactions, including:
Scientific Research Applications
PMID28870136-Compound-44 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PMID28870136-Compound-44 involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific proteins or enzymes, such as ecto-5’-nucleotidase (CD73), and inhibiting their activity.
Pathways Involved: Modulating signaling pathways related to cell proliferation, apoptosis, and immune response.
Biochemical Interactions: The compound’s interactions with its targets result in changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Xanthine Derivatives
Functionalized Congeners of DPPX
DPPX serves as a parent compound for functionalized congeners designed to improve solubility and receptor targeting. Key examples include:
- Xanthine Amine Congener (XAC): Features an aminoethyl chain at the phenyl ring. XAC exhibits 25–80-fold higher potency than DPPX at A2A receptors (KB = 15–25 nM vs. DPPX’s KB = 80–310 nM) and shows marked A1 selectivity (KB = 10.8 nM in fat cells) .
- Xanthine Carboxylic Acid Congener (XCC) : Contains a carboxymethyl group. Unlike XAC, XCC lacks A1/A2A selectivity, antagonizing both receptor subtypes equally (KB = 80–135 nM) .
Table 1: Receptor Affinities of DPPX and Congeners
Compound | A1 KB (nM) | A2A KB (nM) | Selectivity (A1/A2A) |
---|---|---|---|
DPPX | 9.2 | 0.17 | 54:1 |
XAC | 10.8 | 15–25 | 0.4–0.7:1 |
XCC | 80 | 80–135 | 1:1 |
8-Phenyltheophylline | 66 | 6.8 | 9.7:1 |
Theophylline | 12,400 | 12,500 | 1:1 |
Derivatives with Alkyl Chain Modifications
- 1,3-Diethyl-8-phenylxanthine (DEPX) : Shorter ethyl chains reduce A1 affinity (Ki = 15 nM) compared to DPPX (Ki = 9.2 nM) .
- 1,3-Dimethyl-8-phenylxanthine (DMPX) : Methyl substituents further decrease potency (Ki = 66 nM at A1), highlighting the importance of propyl groups for high receptor affinity .
Table 2: Impact of Alkyl Chain Length on A1 Affinity
Compound | R1, R3 | A1 Ki (nM) |
---|---|---|
DMPX | Methyl | 66 |
DEPX | Ethyl | 15 |
DPPX | Propyl | 9.2 |
Derivatives with Phenyl Ring Modifications
- 8-p-Sulfophenyltheophylline (8-PST) : Sulfonation improves water solubility but reduces A2A potency (KB = 750 nM vs. DPPX’s KB = 0.17 nM) .
- 8-(4-Carboxymethyloxyphenyl)-DPPX (XCC) : Retains A1/A2A dual antagonism but with lower potency than XAC .
Key Research Findings and Contradictions
Species and Tissue-Dependent Selectivity
Pharmacokinetic Properties
- DPPX and its congeners exhibit poor central nervous system (CNS) penetration. For example, XAC’s brain concentration is <1/20 of its plasma level, limiting utility in neurological applications .
- Sulfonated derivatives (e.g., 8-PST) have enhanced solubility but reduced receptor affinity, illustrating a trade-off between pharmacokinetics and potency .
Biological Activity
1,3-Dipropyl-8-phenylxanthine (DPPX) is a notable compound within the xanthine family, primarily recognized for its role as an antagonist at adenosine receptors, specifically A1 and A2 subtypes. This compound has garnered attention due to its potent biological activity and potential therapeutic applications.
DPPX is characterized by its structural modifications that enhance its selectivity and potency as an adenosine receptor antagonist. The presence of the dipropyl groups at the 1 and 3 positions, along with the phenyl group at the 8 position, significantly influences its pharmacological properties. These modifications allow DPPX to exhibit a higher affinity for adenosine receptors compared to other xanthines like caffeine and theophylline, which are relatively weak antagonists with affinity constants in the micromolar range .
Affinity for Adenosine Receptors
DPPX demonstrates a marked selectivity for A1 receptors over A2 receptors. In comparative studies, it has been shown to be approximately 30-fold more potent at A1 receptors than at A2 receptors . This selectivity is crucial in minimizing side effects associated with non-selective adenosine antagonists, such as cardiac stimulation.
Table 1: Potency of DPPX and Related Compounds at Adenosine Receptors
Compound | K_B (nM) at A1 Receptors | K_B (nM) at A2 Receptors |
---|---|---|
This compound | 10.8 | >300 |
8-Phenyltheophylline | 350 | >2000 |
Theophylline | 17,000 | 13,800 |
The data indicates that DPPX exhibits significantly stronger antagonistic effects on A1 receptors compared to both its analogs and traditional xanthines .
In Vivo Studies
In vivo studies have further elucidated DPPX's pharmacodynamics. For instance, when administered in animal models, DPPX was found to produce a greater shift in heart rate than in blood pressure responses, indicating its predominant action on A1 receptors which are known to mediate heart rate modulation . This finding aligns with previous in vitro results demonstrating similar receptor selectivity.
Case Studies and Research Findings
Several studies have explored the biological implications of DPPX:
- Cardiovascular Effects : Research indicated that DPPX effectively antagonizes adenosine-induced bradycardia without significant hypotensive effects, making it a candidate for conditions where modulation of heart rate is necessary without compromising blood pressure stability .
- Functionalized Congeners : Derivatives of DPPX have been synthesized to enhance solubility and receptor affinity. For instance, XAC (an amine-functionalized derivative) demonstrated improved pharmacokinetic properties while retaining high potency against both A1 and A2 receptors .
- Neuropharmacological Applications : Studies suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmission through adenosine receptor antagonism. This could be beneficial in conditions like Parkinson's disease or depression where adenosine signaling plays a role .
Q & A
Q. How does the structural modification of 1,3-dipropyl-8-phenylxanthine influence its selectivity for adenosine receptor subtypes (A₁ vs. A₂)?
Basic Research Question
The selectivity of this compound for adenosine receptor subtypes depends on substituents at the 8-phenyl position. For example:
- Hydrophobic substituents (e.g., alkyl chains) enhance A₁ selectivity due to interactions with aromatic residues in the receptor binding pocket .
- Polar substituents (e.g., sulfonic acid or carboxymethyloxy groups) improve water solubility but reduce potency at A₂ receptors in PC12 cells by 3–5-fold .
- Functionalized congeners like XAC (8-(4-((2-aminoethyl)amino)carbonylmethyloxyphenyl)-1,3-dipropylxanthine) exhibit 25-fold higher A₂ affinity compared to carboxylic acid derivatives, demonstrating the role of distal functional groups in receptor interactions .
Methodological Insight : Use radioligand binding assays (e.g., [³H]XAC) to quantify receptor affinity. Include GTP in assays to distinguish high/low-affinity agonist states of A₁ receptors, as GTP shifts agonist inhibition curves to monophasic, low-affinity states .
Q. How can researchers reconcile discrepancies in affinity measurements (e.g., pKb, pA₂) across different tissues or species?
Advanced Research Question
Discrepancies arise from tissue-specific receptor conformations, assay conditions, and species differences. For example:
- In guinea pig aorta (A₂), this compound shows pKb = 7.8, while in rat adipocytes (A₁), pKi = 8.2, reflecting subtype-dependent binding .
- Species variation : Human A₂B receptors exhibit higher affinity for anilide derivatives (Ki = 1–3 nM) compared to rat A₁ receptors, emphasizing the need for cross-species validation .
Methodological Insight : Perform parallel assays using tissues from multiple species (e.g., guinea pig, rat, human) and standardized protocols (e.g., cyclic AMP accumulation in PC12 cells for A₂, adipocyte assays for A₁) .
Q. What synthetic strategies improve the water solubility of this compound derivatives without compromising receptor affinity?
Basic Research Question
- p-Sulfo/p-carboxy substituents : Derivatives like 8-(p-sulphophenyl)theophylline enhance solubility but reduce A₂ potency by 2–5-fold .
- Functionalized congeners : Attach hydrophilic moieties (e.g., aminoethyl groups) to the 8-phenyl ring. XAC retains nanomolar affinity (Ki = 1.2 nM at A₁) while improving solubility .
Methodological Insight : Use aqueous dioxane or ethanol/water mixtures for reactions involving hydrazinemethyl or carbonyl modifications .
Q. How do in vivo pharmacokinetic properties of this compound derivatives compare to in vitro binding data?
Advanced Research Question
- Lipophilicity vs. bioavailability : The parent compound’s high lipophilicity limits in vivo use, but amino congeners (e.g., XAC) show improved membrane permeability and prolonged receptor occupancy .
- In vivo selectivity : In rats, the amino congener XAC antagonizes A₁-mediated bradycardia (16-fold selectivity over A₂ hypotensive effects), aligning with in vitro A₁/A₂ affinity ratios .
Methodological Insight : Conduct Shild plot analysis of dose-response curves in anaesthetized rats to quantify in vivo antagonism potency .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Skin/eye exposure : Rinse immediately with water for 15 minutes; remove contaminated clothing .
- Toxicity classification : Classified as Acute Toxicity Category 4 (harmful if swallowed, inhaled, or absorbed). Use PPE (gloves, goggles) and work in fume hoods .
Methodological Insight : Store in airtight containers at 2–8°C to prevent degradation .
Q. How can researchers design selective A₂B adenosine receptor antagonists using this compound as a scaffold?
Advanced Research Question
- Pyrazole-xanthine hybrids : Introduce 3-benzimidazol-2-yl-methoxy groups to the 8-position. Compound 66 (Ki = 9.4 nM at A₂B) achieves >100-fold selectivity over A₁/A₂A/A₃ receptors .
- Anilide derivatives : Para-substituted electron-withdrawing groups (e.g., nitro, cyano) enhance A₂B affinity (Ki = 1–3 nM) .
Methodological Insight : Apply CoMFA (Comparative Molecular Field Analysis) to optimize steric/electronic properties for A₂B selectivity .
Q. Why do GTP and ionic strength affect antagonist binding assays for adenosine receptors?
Advanced Research Question
- GTP effect : Induces conformational changes in G protein-coupled A₁ receptors, converting high-affinity agonist states to low-affinity states. Antagonist binding (e.g., [³H]XAC) remains unaffected, enabling differentiation of receptor states .
- Ionic strength : High NaCl concentrations increase affinity of ionized xanthines (e.g., sulfophenyl derivatives) by stabilizing charge interactions in the binding pocket .
Methodological Insight : Include 100 mM NaCl in buffer for assays involving charged antagonists .
Q. What analytical techniques validate the purity and structure of synthesized this compound derivatives?
Basic Research Question
- ¹H NMR : Confirm hydrazinemethyl or aryl substituents via chemical shifts (e.g., NH singlet at 9.83 ppm in thiosemicarbazide derivatives) .
- Elemental analysis : Verify stoichiometry of functionalized congeners (e.g., C17H20N4O2 for the parent compound) .
Methodological Insight : Use DMSO-d6 or CDCl3 as solvents for NMR, depending on derivative solubility .
Properties
IUPAC Name |
8-phenyl-1,3-dipropyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIGSMOZKDCDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006449 | |
Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85872-53-3 | |
Record name | 3,9-Dihydro-8-phenyl-1,3-dipropyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85872-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dipropyl-8-phenylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085872533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.